molecular formula C10H14N4O B8439214 N-(4-pyridazinyl)-N'-cyclopentylurea CAS No. 115136-32-8

N-(4-pyridazinyl)-N'-cyclopentylurea

Cat. No.: B8439214
CAS No.: 115136-32-8
M. Wt: 206.24 g/mol
InChI Key: ZYGDXBVNKPCWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-pyridazinyl)-N'-cyclopentylurea is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

115136-32-8

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-cyclopentyl-3-pyridazin-4-ylurea

InChI

InChI=1S/C10H14N4O/c15-10(13-8-3-1-2-4-8)14-9-5-6-11-12-7-9/h5-8H,1-4H2,(H2,11,13,14,15)

InChI Key

ZYGDXBVNKPCWDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2.0 grams (0.009 mole) of phenyl N-(4-pyridazinyl)carbamate and 1.0 ml (0.010 mole) of cyclopentylamine in tetrahydrofuran is heated under reflux for 18 hours. The reaction mixture is filtered and the filtrate concentrated under reduced pressure to a residue. The residue is purified by column chromatography on silica gel. Elution is accomplished with 10% methanol in methylene chloride. The appropriate fractions are combined and concentrated under reduced pressure to yield 0.2 gram of N-(4-pyridazinyl)-N'-cyclopentylurea. This material is combined with the identical product from a previous reaction to yield 0.5 gram; m.p. 192°-195° C., dec. The nmr spectrum is consistent with the proposed structure. The reaction is repeated several times.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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